(E)-4-hydroxy-6-methyl-3-((2-p-tolylhydrazono)methyl)-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-6-methyl-3-[(1E)-[2-(4-methylphenyl)hydrazin-1-ylidene]methyl]-2H-pyran-2-one is a complex organic compound with the molecular formula C14H14N2O3 It is known for its unique structure, which includes a pyran ring fused with a hydrazone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-6-methyl-3-[(1E)-[2-(4-methylphenyl)hydrazin-1-ylidene]methyl]-2H-pyran-2-one typically involves the condensation of 4-methylphenylhydrazine with 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-6-methyl-3-[(1E)-[2-(4-methylphenyl)hydrazin-1-ylidene]methyl]-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazone nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of the pyran ring.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazone derivatives depending on the nucleophile used.
Scientific Research Applications
4-hydroxy-6-methyl-3-[(1E)-[2-(4-methylphenyl)hydrazin-1-ylidene]methyl]-2H-pyran-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-hydroxy-6-methyl-3-[(1E)-[2-(4-methylphenyl)hydrazin-1-ylidene]methyl]-2H-pyran-2-one involves its interaction with specific molecular targets. The hydrazone moiety can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and disrupt cellular processes, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-6-methyl-2H-pyran-2-one: Lacks the hydrazone moiety, resulting in different chemical and biological properties.
4-methylphenylhydrazine: Contains the hydrazine group but lacks the pyran ring structure.
2H-pyran-2-one derivatives: Various derivatives with different substituents on the pyran ring.
Uniqueness
4-hydroxy-6-methyl-3-[(1E)-[2-(4-methylphenyl)hydrazin-1-ylidene]methyl]-2H-pyran-2-one is unique due to its combined pyran and hydrazone structures, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C14H14N2O3 |
---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
4-hydroxy-6-methyl-3-[(Z)-[(4-methylphenyl)hydrazinylidene]methyl]pyran-2-one |
InChI |
InChI=1S/C14H14N2O3/c1-9-3-5-11(6-4-9)16-15-8-12-13(17)7-10(2)19-14(12)18/h3-8,16-17H,1-2H3/b15-8- |
InChI Key |
FJUQGJTYCQSRPV-NVNXTCNLSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N/N=C\C2=C(C=C(OC2=O)C)O |
Canonical SMILES |
CC1=CC=C(C=C1)NN=CC2=C(C=C(OC2=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.